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Executive Summary
SYBR Green II is a highly sensitive, fluorescent nucleic acid stain predominantly used for the

detection of RNA and single-stranded DNA (ssDNA) in electrophoretic gels. As an asymmetrical

cyanine dye, its fluorescence is significantly enhanced upon binding to nucleic acids. This

guide provides an in-depth overview of the core principles of SYBR Green II staining, including

its mechanism of action, quantitative properties, and detailed protocols for its application.

Core Principle of SYBR Green II Staining
Chemical Nature and Mechanism of Action
SYBR Green II is a cyanine dye that exhibits low intrinsic fluorescence in its unbound state.

The staining mechanism is primarily based on the binding of the dye to nucleic acids, a process

that is not fully elucidated but is thought to involve a combination of intercalation between base

pairs and binding to the minor groove. A key characteristic of SYBR Green II is its preferential

binding and higher fluorescence quantum yield with single-stranded nucleic acids like RNA and

ssDNA compared to double-stranded DNA (dsDNA).[1][2] The fluorescence generated by its

binding to RNA is not quenched by common denaturing agents such as urea or formaldehyde.

[2][3]
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The significant increase in fluorescence upon binding is the cornerstone of SYBR Green II's

utility. In its free form in solution, the dye molecule can dissipate energy through rotational

motion, resulting in minimal fluorescence. When it binds to the more rigid structure of a nucleic

acid, this rotation is restricted. This conformational constraint forces the excited dye molecule

to release its energy as fluorescence, leading to a substantial enhancement of the signal.[4]

The fluorescence enhancement upon binding to RNA is reported to be over an order of

magnitude greater than that of ethidium bromide.[3][5]

Quantitative Data & Properties
The performance of SYBR Green II is defined by its spectral properties and its differential

binding and fluorescence with various nucleic acid types.

Spectral Characteristics
SYBR Green II can be excited by a range of light sources, including standard UV

transilluminators and blue-light transilluminators.[3][6]

Property Wavelength/Value Source

Primary Excitation Maximum ~497 nm [3][5][7]

Secondary Excitation Peak ~254 nm [3][5][7]

Emission Maximum ~520 nm [3][5][7]

Binding Affinity and Quantum Yield
SYBR Green II is distinguished by its superior performance with RNA compared to dsDNA,

which is atypical for most nucleic acid stains.[3][6]

Property RNA dsDNA
Ethidium
Bromide (RNA)

Source

Fluorescence

Quantum Yield
~0.54 ~0.36 ~0.07 [3][7][8]

Relative Binding

Efficiency
Higher Lower

Lower than

SYBR Green II
[1][3]
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Detection Sensitivity
The sensitivity of SYBR Green II surpasses that of traditional dyes like ethidium bromide.[5][6]

Nucleic Acid
Type

Gel Type Illumination
Detection
Limit (per
band)

Source

RNA or ssDNA
Agarose/Polyacr

ylamide

254 nm epi-

illumination
As low as 100 pg [3][5][6]

RNA or ssDNA
Agarose/Polyacr

ylamide

300 nm

transillumination
As low as 500 pg [3][5][6]

RNA

Denaturing

(Formaldehyde/U

rea)

254 nm epi-

illumination
~1.0 ng [3][6][7]

RNA

Denaturing

(Formaldehyde/U

rea)

300 nm

transillumination
~4.0 ng [3][6][7]

ssDNA (Ethidium

Bromide)

Standard

Agarose

300 nm

transillumination
~1.5 ng [3][5][6]

Visualized Mechanisms and Workflows
Principle of Fluorescence Enhancement
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Mechanism of SYBR Green II Fluorescence

Bound to Nucleic Acid (High Fluorescence)

Unbound SYBR Green II
(Flexible, Rotational Freedom)

SYBR Green II-Nucleic Acid Complex
(Conformationally Restricted)

Binding Event
(Intercalation / Groove Binding)

ssRNA / ssDNA

Click to download full resolution via product page

Caption: SYBR Green II transitions from a low to high fluorescence state upon binding to

nucleic acids.

Standard Post-Electrophoresis Staining Workflow
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Start: Electrophoresed Gel

Prepare Staining Solution
(1:5,000 to 1:10,000 dilution in TBE)

Incubate Gel in Staining Solution
(10-40 min, protect from light)

Visualize Directly on Transilluminator
(254 nm or 300 nm)

No destaining required

Photograph Gel
(Use appropriate filter, e.g., SYBR Green filter)

End: Image Acquired

Click to download full resolution via product page

Caption: A typical workflow for staining nucleic acid gels with SYBR Green II after

electrophoresis.

Experimental Protocols
Post-Electrophoresis Staining of RNA/ssDNA Gels
This protocol is adapted for staining RNA in non-denaturing or denaturing (e.g.,

agarose/formaldehyde) gels after electrophoresis has been completed.

Materials:
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SYBR Green II RNA Gel Stain (e.g., 10,000X concentrate in DMSO)

TBE Buffer (89 mM Tris, 89 mM Boric acid, 1 mM EDTA, pH 8.0)

Staining container (polypropylene, protected from light)

UV transilluminator (254 nm or 300 nm) or blue-light transilluminator

Appropriate photographic or imaging system with a SYBR Green photographic filter.[5][6]

Procedure:

Perform Electrophoresis: Run RNA or ssDNA samples on a non-denaturing or denaturing gel

(e.g., polyacrylamide/urea or agarose/formaldehyde) using standard procedures.[5][9]

Prepare Staining Solution:

Allow the SYBR Green II stock solution to warm to room temperature and briefly centrifuge

to collect the solution at the bottom of the vial.[5]

For non-denaturing gels, prepare a 1:10,000 dilution of the stock concentrate in fresh TBE

buffer.[5][7][9]

For denaturing agarose/formaldehyde gels, prepare a 1:5,000 dilution in fresh TBE buffer.

[5][7][9]

Crucially, ensure the final pH of the staining solution is between 7.5 and 8.0 for optimal

performance.[5][7]

Stain the Gel:

Place the gel in a suitable staining container and add enough staining solution to

completely cover the gel.[5]

Incubate at room temperature with gentle agitation, protecting the container from light.

Polyacrylamide gels: 10-40 minutes.[7]
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Agarose gels: 20-40 minutes.[7]

Note: No destaining step is required due to the low intrinsic fluorescence of the unbound

dye.[3][5]

Visualize and Photograph:

Carefully move the stained gel to a transilluminator. For highest sensitivity, use 254 nm

epi-illumination. Standard 300 nm transillumination also provides excellent results.[5][7]

Photograph the gel using a dedicated SYBR Green photographic filter for optimal results;

filters used for ethidium bromide are not suitable.[5]

The negligible background fluorescence allows for longer exposure times to detect faint

bands.[6]

Safety Precautions:

SYBR Green II binds to nucleic acids and should be treated as a potential mutagen. Always

wear appropriate personal protective equipment (PPE), including gloves and lab coats.[5]

The stock solution is supplied in DMSO, which can facilitate the entry of organic molecules

into tissues. Handle with extreme caution, using double gloves.[3][5]

Dispose of staining solutions by pouring them through activated charcoal before discarding

them as hazardous waste according to institutional guidelines.[5][7]

Conclusion
SYBR Green II is an exceptionally sensitive tool for the detection of RNA and ssDNA. Its high

quantum yield, significant fluorescence enhancement, and preferential binding to single-

stranded nucleic acids make it superior to traditional stains like ethidium bromide for these

applications. By following the detailed protocols and understanding the core principles outlined

in this guide, researchers can achieve optimal, high-sensitivity results in their nucleic acid

analyses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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